2,2-Bis(2-cyanophenyl)-2-phenylacetamide
Description
2,2-Bis(2-cyanophenyl)-2-phenylacetamide is a trisubstituted acetamide derivative featuring two 2-cyanophenyl groups and one phenyl group attached to a central acetamide backbone. The electron-withdrawing cyano (-CN) groups likely influence its electronic properties, solubility, and reactivity, making it a candidate for applications in medicinal chemistry or heterocyclic synthesis .
Properties
Molecular Formula |
C22H15N3O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2,2-bis(2-cyanophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C22H15N3O/c23-14-16-8-4-6-12-19(16)22(21(25)26,18-10-2-1-3-11-18)20-13-7-5-9-17(20)15-24/h1-13H,(H2,25,26) |
InChI Key |
RWBNJQJJVOUXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C#N)(C3=CC=CC=C3C#N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanophenyl)-2-phenylacetamide typically involves the reaction of benzyl cyanide with benzaldehyde in the presence of a base, followed by the addition of an amide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(2-cyanophenyl)-2-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
2,2-Bis(2-cyanophenyl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(2-cyanophenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Senicapoc (2,2-Bis(4-fluorophenyl)-2-phenylacetamide)
- Structural Differences: Replaces 2-cyanophenyl groups with 4-fluorophenyl substituents.
- Pharmacological Profile: Senicapoc is a KCa3.1 potassium channel blocker developed for sickle cell anemia.
1,3-Bis(2-cyanophenyl) Triazene (Compound D)
- Structural Differences : Contains a triazene (-N=N-N-) linker instead of an acetamide backbone.
- Synthesis: Synthesized via diazotization of 2-aminobenzonitrile with NaNO₂ and HCl, followed by stabilization with CH₃COONa .
- Applications: Triazenes are typically utilized in coordination chemistry or as anticancer agents. The cyano groups in Compound D may facilitate metal coordination or serve as electrophilic sites for nucleophilic attack, differing from the acetamide’s hydrogen-bonding capacity.
N-[2-(Diethylamino)ethyl]-2-phenylacetamide
- Structural Differences: Features a diethylaminoethyl side chain instead of cyanophenyl groups.
- Physicochemical Properties: The tertiary amine enhances water solubility and may confer basicity, contrasting with the electron-deficient cyano groups in the target compound. Such modifications could influence pharmacokinetics, such as blood-brain barrier penetration .
2-(Benzylamino)-2-phenylacetamide
- Structural Differences: Substitutes one cyanophenyl group with a benzylamino (-NH-CH₂-C₆H₅) moiety.
- The benzylamino group introduces hydrogen-bond donor capability, unlike the cyano group’s electron-withdrawing effects .
Data Table: Structural and Functional Comparison
Key Research Findings
- Electronic Effects: Cyano groups in this compound likely reduce electron density at the acetamide carbonyl, increasing electrophilicity and reactivity toward nucleophiles compared to senicapoc’s fluorophenyl analogs .
- Heterocyclic Synthesis: Analogous bis(cyanoacetamide) derivatives are precursors to pyridines and chromenes, suggesting the target compound could serve in synthesizing fused heterocycles for drug discovery .
- Clinical Relevance: Senicapoc’s safety profile underscores the importance of substituent choice in balancing efficacy and tolerability—a consideration for optimizing this compound derivatives .
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